6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate
Description
6-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate (CAS: 896307-25-8, Molecular Formula: C₁₉H₁₈N₂O₄S, MW: 370.42) is a heterocyclic ester featuring:
- A 4-oxo-4H-pyran core substituted at the 3-position with a 3,4-dimethylbenzoate group.
- A 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl} substituent, introducing a sulfur-linked imidazole moiety . This structure combines a pyranone ring (known for hydrogen-bonding capacity) with a lipophilic 3,4-dimethylbenzoate ester and a pharmacologically relevant imidazole-thioether group.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12-4-5-14(8-13(12)2)18(23)25-17-10-24-15(9-16(17)22)11-26-19-20-6-7-21(19)3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLJRFDHLHSORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Benzoate Esters
Several ethyl benzoate derivatives () share ester functionalities but differ in heterocyclic substituents:
| Compound ID | Substituent Structure | Biological Relevance |
|---|---|---|
| I-6230 | 4-(Pyridazin-3-yl)phenethylamino | Potential kinase inhibition |
| I-6373 | 4-(3-Methylisoxazol-5-yl)phenethylthio | Enhanced metabolic stability (thioether) |
| I-6473 | 4-(3-Methylisoxazol-5-yl)phenethoxy | Improved solubility (ether linkage) |
Key Differences from Target Compound :
Imidazole-Containing Analogues
2-Cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-(4-phenoxyphenyl)prop-2-enamide () shares the (1-methyl-1H-imidazol-2-yl)sulfanyl group but differs in:
- Backbone: A cyano-enamide scaffold vs. the pyranone-benzoate system.
- Pharmacophore: The enamide’s electron-deficient cyano group may enhance target specificity compared to the pyranone’s carbonyl .
Pharmacological Considerations
- Imidazole Thioethers: Known for antimicrobial and antitumor activity (e.g., ’s 5-oxo-imidazoles tested for microbial growth inhibition) .
- Pyranone Cores: Often associated with anti-inflammatory or antioxidant properties due to redox-active carbonyl groups.
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